KNK423
Overview
Description
Heat Shock Protein Inhibitor II is a compound designed to inhibit the activity of heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. Heat shock proteins play a crucial role in cellular homeostasis and stress responses, making them significant targets in cancer therapy and other diseases where protein misfolding is a factor .
Mechanism of Action
Target of Action
KNK423, also known as (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one, primarily targets Heat Shock Proteins (HSPs) . HSPs are a family of proteins that are produced by cells in response to stressful conditions. They play a crucial role in helping proteins fold properly, stabilizing proteins against heat stress, and aiding in protein degradation .
Mode of Action
This compound specifically inhibits the synthesis of HSPs . By blocking the production of these proteins, this compound disrupts the normal response to heat shock and other stressors, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of HSP synthesis by this compound affects multiple biochemical pathways. HSPs are involved in many cellular processes, including protein folding, protein degradation, and the response to stress. By inhibiting HSP synthesis, this compound can disrupt these processes and affect the overall functioning of the cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after injection . .
Result of Action
The inhibition of HSP synthesis by this compound has several effects at the molecular and cellular levels. It can inhibit the acquisition of thermotolerance in cells, which is the ability of cells to survive at higher temperatures . This can enhance the antitumor effects of heat treatment in a synergistic manner .
Biochemical Analysis
Biochemical Properties
KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor within nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .
Industrial Production Methods: Industrial production of Heat Shock Protein Inhibitor II often involves high-throughput screening techniques to identify potent inhibitors from natural products. Techniques such as ligand fishing and virtual screening are employed to discover and validate potential inhibitors .
Chemical Reactions Analysis
Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the inhibitor, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the inhibitor, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Heat Shock Protein Inhibitor II has extensive applications in scientific research, particularly in:
Chemistry: Used to study protein folding and stability.
Biology: Investigates cellular stress responses and protein homeostasis.
Medicine: Explored as a therapeutic agent in cancer treatment, neurodegenerative diseases, and viral infections
Industry: Utilized in the development of new drugs and therapeutic strategies.
Comparison with Similar Compounds
Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.
17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.
Radicicol: A natural product that inhibits heat shock protein 90.
Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPHWXYOJXQMV-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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